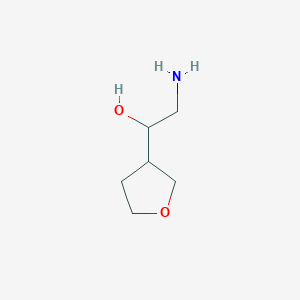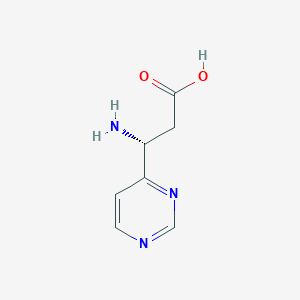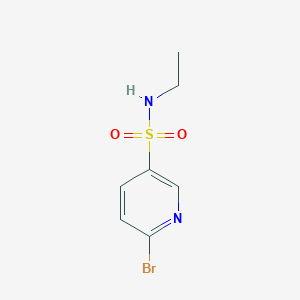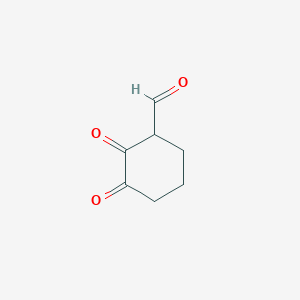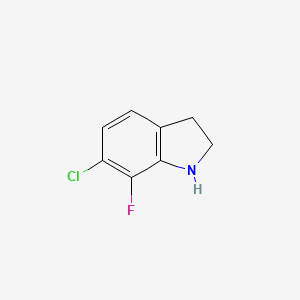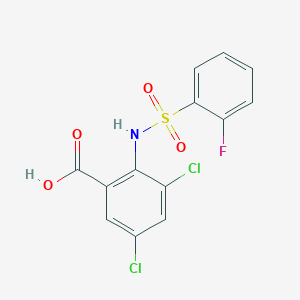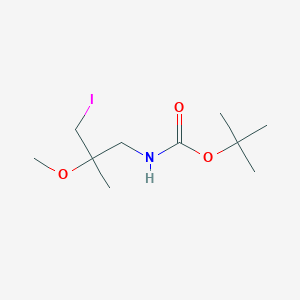
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The presence of a methoxyphenyl group at the third position and a formyl group at the second position of the thiophene ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methoxyphenyl)thiophene-2-methanol.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and formyl groups can influence its binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but with a methyl group instead of a methoxyphenyl group.
2-Thiophenecarboxaldehyde: Lacks the methoxyphenyl group, making it less complex.
3-Methoxythiophene-2-carbaldehyde: Similar but with a methoxy group directly on the thiophene ring.
Uniqueness
3-(3-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyphenyl and formyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields of research, making it a valuable compound for scientific studies.
Propiedades
Fórmula molecular |
C12H10O2S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)11-5-6-15-12(11)8-13/h2-8H,1H3 |
Clave InChI |
XEFAXDWVMGJLDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C(SC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307087.png)
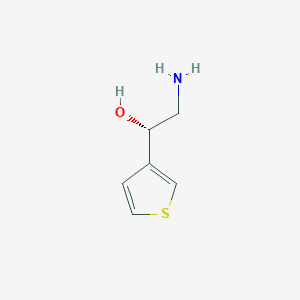
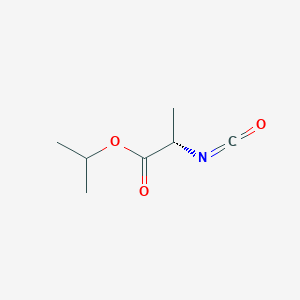
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
